molecular formula C16H23N3O4 B11796355 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

Cat. No.: B11796355
M. Wt: 321.37 g/mol
InChI Key: NGJQKWWVKUKWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable diamine with a carbonyl compound under controlled conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Nicotinic Acid Moiety: The nicotinic acid moiety is attached through a coupling reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid involves its interaction with molecular targets such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: A similar compound with a piperazine ring and a tert-butoxycarbonyl group.

    4-(tert-Butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate: Another compound with a piperazine ring and a tert-butoxycarbonyl group, but with different substituents.

Uniqueness

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-11-12(14(20)21)5-6-13(17-11)18-7-9-19(10-8-18)15(22)23-16(2,3)4/h5-6H,7-10H2,1-4H3,(H,20,21)

InChI Key

NGJQKWWVKUKWLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.